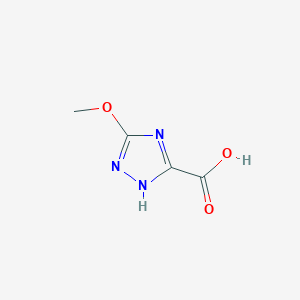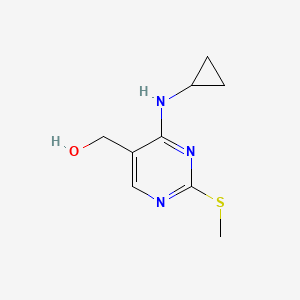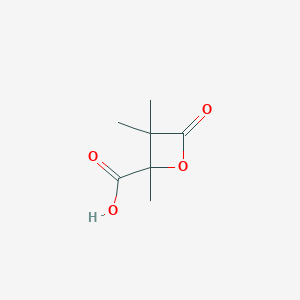
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid is an organic compound with a unique structure that includes an oxetane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C7H10O4, and it is known for its stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2,3,3-trimethyl-4-oxooxetane with a carboxylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biochemical pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be compared with other similar compounds, such as:
2,3,3-Trimethyl-oxetane: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Oxooxetane-2-carboxylic acid: This compound has a similar structure but lacks the trimethyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of the oxetane ring and the carboxylic acid group, which provides a balance of stability and reactivity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
855646-71-8 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2,3,3-trimethyl-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(2)5(10)11-7(6,3)4(8)9/h1-3H3,(H,8,9) |
InChI-Schlüssel |
NJNGTSPWIRALHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OC1(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)
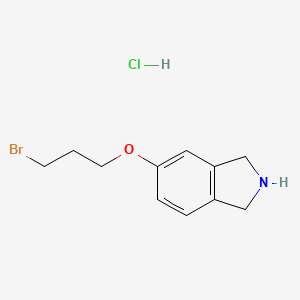
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)
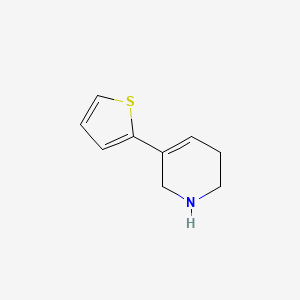
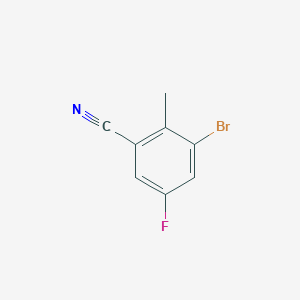
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
